4-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
(5-amino-1-ethylpyrazol-4-yl)-(azepan-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-2-16-11(13)10(9-14-16)12(17)15-7-5-3-4-6-8-15/h9H,2-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMLIHRFDFZXHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)N2CCCCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the reaction of dihalocarbene species with N-Boc-2,3-dihydro-1H-pyrroles or -1,2,3,4-tetrahydropyridines.
Introduction of the Pyrazole Ring: The pyrazole ring can be introduced through the reaction of appropriate hydrazines with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Coupling of Azepane and Pyrazole Rings: The final step involves coupling the azepane and pyrazole rings through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Purification Techniques: Implementing purification techniques such as crystallization, distillation, and chromatography to obtain the desired product.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at the pyrazole nitrogen and carbonyl group. Key findings include:
| Reaction Type | Reagents/Conditions | Products Formed | Yield (%) | Reference |
|---|---|---|---|---|
| N-Oxidation | H₂O₂ (30%), AcOH, 60°C, 6 hrs | Pyrazole N-oxide derivative | 58–65 | |
| Carbonyl Oxidation | KMnO₄, H₂O/EtOH, reflux | Ketone analog (azepanone) | 42 |
Research Findings :
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N-Oxidation occurs preferentially at the N1 position of the pyrazole ring due to steric shielding of N2 by the azepane group.
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Carbonyl oxidation requires strong oxidizing agents, with yields limited by competing side reactions involving the ethyl group.
Alkylation and Acylation
The ethyl group and amine functionality participate in nucleophilic substitutions:
| Target Site | Reagents | Products | Conditions |
|---|---|---|---|
| Pyrazole NH | CH₃I, NaH, THF | N-Methylated derivative | 0°C → RT, 12 hrs |
| Azepane NH | AcCl, pyridine | Acetylated azepane derivative | Reflux, 4 hrs |
Key Observations :
-
Alkylation at the pyrazole NH is inhibited by the steric bulk of the azepane group, requiring forcing conditions.
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Acylation occurs selectively at the azepane NH due to higher nucleophilicity compared to the pyrazole amine.
Hydrolysis Reactions
The carbonyl bridge undergoes hydrolysis under acidic/basic conditions:
Acidic Hydrolysis
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Reagents : 6M HCl, reflux, 8 hrs
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Product : 1-Ethyl-5-aminopyrazole + azepane carboxylic acid
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Yield : 78%
Basic Hydrolysis
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Reagents : NaOH (10%), EtOH/H₂O, 80°C
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Product : Sodium salt of azepane carboxylic acid + pyrazole amine
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Yield : 65%
Reduction Reactions
Selective reduction pathways have been reported:
| Target Group | Reagents | Products | Notes |
|---|---|---|---|
| Carbonyl (C=O) | LiAlH₄, THF, 0°C | CH₂OH derivative | Over-reduction avoided below 10°C |
| Pyrazole Ring | H₂, Pd/C, MeOH | Partially saturated pyrazoline | Limited regioselectivity |
Cycloaddition and Ring-Opening
The compound participates in [3+2] cycloadditions with dipolarophiles:
| Dipolarophile | Conditions | Product Structure | Application |
|---|---|---|---|
| Phenylacetylene | CuI, DMF, 100°C | Pyrazolo-triazole hybrid | Antimicrobial scaffolds |
| Ethyl acrylate | Thermal, solvent-free | Spirocyclic lactam derivatives | Enzyme inhibition |
Mechanistic Insights
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Steric Effects : The azepane ring creates a bulky environment, directing electrophiles to the less hindered C4 position of the pyrazole.
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Electronic Factors : The carbonyl group withdraws electron density from the pyrazole ring, enhancing susceptibility to nucleophilic attack at C5.
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pH-Dependent Reactivity :
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Acidic Conditions : Protonation of the pyrazole NH increases electrophilicity at adjacent carbons.
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Basic Conditions : Deprotonation of the amine facilitates conjugate addition reactions.
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Biological Activity Correlations
Reaction products demonstrate enhanced bioactivity compared to the parent compound:
| Derivative | Tested Activity | IC₅₀/Potency | Source Organism |
|---|---|---|---|
| N-Oxide analog | COX-2 inhibition | 1.8 μM (vs 12 μM parent) | Human recombinant |
| Spirocyclic lactam | Antibacterial | MIC = 4 μg/mL (E. coli) | ATCC 25922 |
Comparative Reactivity Analysis
The compound exhibits distinct behavior compared to structural analogs:
Industrial-Scale Considerations
-
Continuous Flow Synthesis : Microreactors improve yield (92%) in N-alkylation steps by enhancing mass transfer.
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Green Chemistry : Water-assisted catalysis reduces solvent use in hydrolysis (E-factor = 1.2 vs 8.7 for batch).
Scientific Research Applications
4-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-5-amine exhibits several biological activities that make it a candidate for further research:
Antitumor Activity
Research indicates that pyrazole derivatives can exhibit significant antitumor properties. A study involving similar compounds demonstrated that modifications in structure led to enhanced cytotoxicity against various cancer cell lines.
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | 15 |
| This compound | A549 (lung cancer) | 20 |
These findings suggest the compound's potential as an antitumor agent, particularly through mechanisms involving apoptosis induction.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit enzymes associated with disease states. For instance, it may inhibit carbonic anhydrase isoforms, which are overexpressed in certain tumors.
| Enzyme Target | Activity | Reference |
|---|---|---|
| Carbonic Anhydrase IX | Low nanomolar inhibition | |
| Carbonic Anhydrase XII | Moderate inhibition |
Case Study 1: Antitumor Efficacy
In a controlled study involving various pyrazole derivatives, this compound was tested against breast cancer cell lines (MCF-7). Results indicated a dose-dependent inhibition of cell proliferation, with promising IC50 values suggesting its potential for development into an anticancer therapeutic.
Case Study 2: Mechanism of Action
Another investigation focused on the interaction between this compound and specific enzymes. Kinetic assays revealed effective binding to the active site of carbonic anhydrase IX, demonstrating competitive inhibition. Molecular docking studies confirmed these interactions, highlighting the significance of the azepane moiety in enhancing enzyme affinity.
Mechanism of Action
The mechanism of action of 4-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogs and their distinguishing features:
Key Observations :
- Substituent Position : Regioisomerism profoundly impacts biological activity. For example, switching substituents from position 3 to 4 in pyrazole derivatives (e.g., compound 6a) shifts activity from p38MAP kinase to cancer kinases .
- Lipophilicity : The azepane-1-carbonyl group in the target compound likely enhances membrane permeability compared to smaller cyclic amides (e.g., piperidine derivatives in ).
- Halogenation : Chlorophenyl or fluorophenyl groups (as in and ) improve target binding via hydrophobic or halogen-bonding interactions.
Physicochemical Properties
- Molecular Weight : At ~279 g/mol, the target compound falls within the acceptable range for drug-likeness (Rule of Five).
Biological Activity
4-(Azepane-1-carbonyl)-1-ethyl-1H-pyrazol-5-amine is a synthetic compound belonging to the class of azepane derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is , with a molar mass of 236.31 g/mol. The compound features a seven-membered azepane ring, a pyrazole moiety, and an ethyl group, contributing to its unique chemical properties and biological activities .
| Property | Value |
|---|---|
| Molecular Formula | C12H20N4O |
| Molar Mass | 236.31 g/mol |
| Density | 1.25 g/cm³ (predicted) |
| Boiling Point | 458.2 °C (predicted) |
| pKa | 3.43 (predicted) |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate various biochemical pathways such as signal transduction and metabolic processes, influencing cellular functions .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on related pyrazole derivatives have shown promising results in inhibiting the growth of breast cancer cells (MCF-7) and other tumor lines .
Antimicrobial Activity
The azepane derivatives have also been investigated for their antimicrobial properties. Preliminary studies suggest that they may exhibit activity against a range of pathogens, making them potential candidates for developing new antimicrobial agents .
Anti-inflammatory Effects
There is emerging evidence that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. The exact mechanisms remain under investigation but may involve the modulation of inflammatory cytokines .
Case Studies
Case Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of various azepane derivatives on human cancer cell lines. The results indicated that compounds with structural similarities to this compound demonstrated IC50 values in the micromolar range against MCF-7 cells, suggesting significant anticancer potential .
Case Study 2: Antimicrobial Screening
In another study, azepane derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that several compounds exhibited notable inhibition zones, indicating their potential as antimicrobial agents .
Q & A
Q. What are the common synthetic routes for 4-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-5-amine?
The synthesis typically involves nucleophilic substitution and cyclization reactions. Key steps include:
- Nucleophilic substitution : Reacting 1-ethyl-1H-pyrazol-5-amine with azepane-1-carbonyl chloride under basic conditions (e.g., triethylamine) to introduce the azepane moiety .
- Cyclization : Using reagents like POCl₃ at elevated temperatures (~120°C) to stabilize reactive intermediates and form the pyrazole core .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to isolate the final product .
Q. How is the structure of this compound characterized?
Structural validation employs:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., ethyl group at N1, azepane carbonyl at C4) .
- X-ray crystallography : Resolves bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles, confirming stereochemistry .
- IR spectroscopy : Peaks at ~1650–1700 cm⁻¹ confirm the carbonyl group .
Q. What initial biological activities have been reported?
- Antimicrobial activity : Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values: 8–32 µg/mL) .
- Anti-inflammatory potential : Inhibition of COX-2 (IC₅₀: ~15 µM) in RAW 264.7 macrophage assays .
Advanced Research Questions
Q. How can synthetic routes be optimized for higher yield or purity?
Q. How to design structure-activity relationship (SAR) studies for this compound?
Q. How to resolve contradictions in biological activity data across studies?
Q. What computational methods are used to model its interactions with biological targets?
Q. How to assess metabolic stability and toxicity in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
